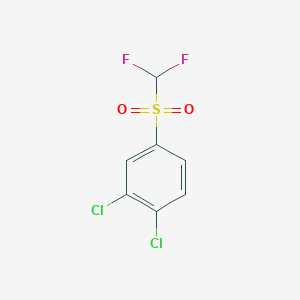
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane is a chemical compound with the molecular formula C15H26ClN3O and a molecular weight of 299.84 g/mol This compound is known for its unique structure, which includes a cycloheptyl group attached to an oxadiazole ring, further connected to an azepane ring
Preparation Methods
The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane typically involves multiple steps, starting with the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The azepane ring is then introduced through a series of reactions, including nucleophilic substitution and ring-closing reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-YL)azepane can be compared with other similar compounds, such as:
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: This compound also contains an oxadiazole ring but differs in the substituents attached to it.
This compound hydrochloride: This is a hydrochloride salt form of the compound, which may exhibit different solubility and stability properties. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H25N3O |
|---|---|
Molecular Weight |
263.38 g/mol |
IUPAC Name |
5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H25N3O/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13/h12-13,16H,1-11H2 |
InChI Key |
SIFOPMPDQCHBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]propan-1-one](/img/structure/B13065013.png)
![4-(Oxolan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13065017.png)




![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-7-yl}-1,3-thiazole](/img/structure/B13065059.png)

![4-Bromobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13065069.png)
